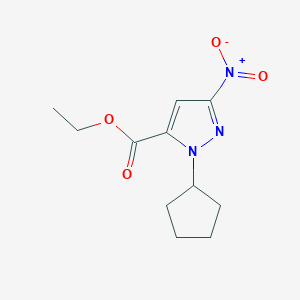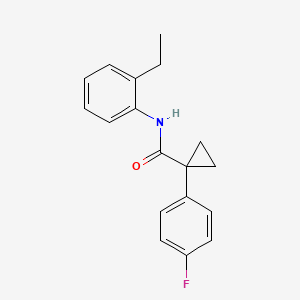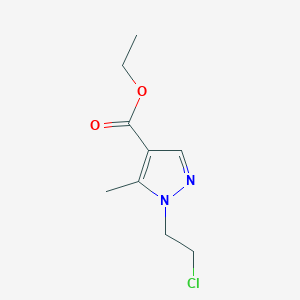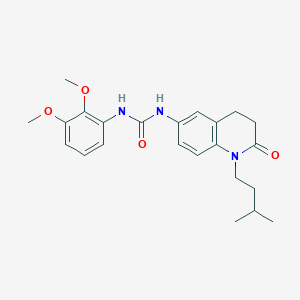![molecular formula C17H14N4OS2 B2830588 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172537-06-2](/img/structure/B2830588.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BPTES, is a small molecule drug that has been studied for its potential as an anticancer agent. It was first identified in a high-throughput screen for compounds that selectively inhibit the growth of cancer cells that rely on glutaminolysis for energy.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
The synthesis of heterocyclic compounds, particularly those incorporating the benzo[d]thiazol and thiophen-2-yl motifs, is of great interest due to their diverse pharmacological properties. For instance, Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Potential Applications in Medicinal Chemistry
The design and synthesis of analogs related to the benzo[d]thiazol and thiophen-2-yl units have been directed towards developing novel antibacterial agents. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds in medicinal applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Chemical Reactivity and Derivative Synthesis
Gomha et al. (2016) reported on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, illustrating the chemical reactivity of these motifs to form compounds with significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Mecanismo De Acción
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound also interacts with DNA and strongly inhibits topoisomerase I .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation. It also affects the DNA replication pathway by inhibiting topoisomerase I, which is essential for DNA replication .
Pharmacokinetics
The compound’s strong interaction with dna and cox enzymes suggests it may have good bioavailability .
Result of Action
The compound’s action results in a decrease in inflammation due to the inhibition of prostaglandin production . It also inhibits DNA replication by interacting with topoisomerase I . This could potentially lead to cell cycle arrest and apoptosis .
Análisis Bioquímico
Biochemical Properties
It has been found that similar benzothiazole derivatives have shown anti-inflammatory properties . They were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
Preliminary studies suggest that similar benzothiazole derivatives may have anti-inflammatory effects, potentially influencing cell signaling pathways related to inflammation .
Molecular Mechanism
It is known that similar benzothiazole derivatives can inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-2-21-13(7-9-18-21)15(22)20-16-11(8-10-23-16)17-19-12-5-3-4-6-14(12)24-17/h3-10H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBHRJMGKMZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)
![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)
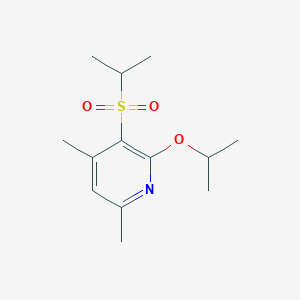

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)
